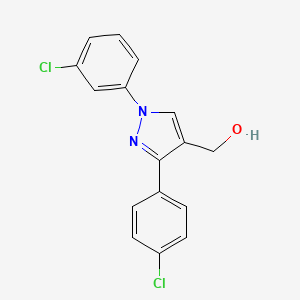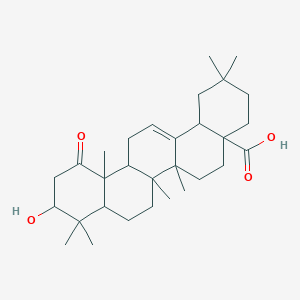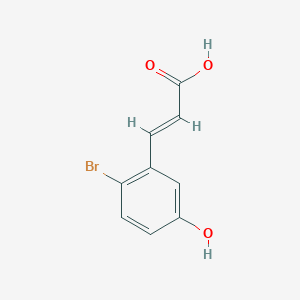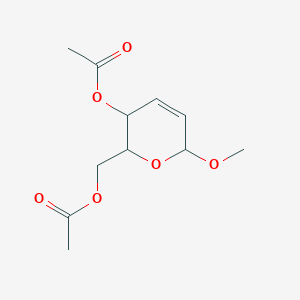
Bis(N,N'-di-i-propylacetamidinato) cobalt(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(N,N’-di-i-propylacetamidinato) cobalt(II) is a coordination compound with the chemical formula C16H34CoN4. It is known for its green crystalline appearance and is sensitive to both air and moisture . This compound is primarily used as a precursor in thin film deposition processes, such as atomic layer deposition (ALD) and chemical vapor deposition (CVD), for the fabrication of metals, oxides, and nitrides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(N,N’-di-i-propylacetamidinato) cobalt(II) can be synthesized by reacting cobalt(II) salts with N,N’-di-i-propylacetamidine. The typical synthetic route involves the preparation of cobalt(II) acetylacetonate, which is then reacted with N,N’-di-i-propylacetamidine under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of Bis(N,N’-di-i-propylacetamidinato) cobalt(II) often involves large-scale reactions in specialized reactors. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high purity and yield. The compound is typically purified through recrystallization or sublimation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(N,N’-di-i-propylacetamidinato) cobalt(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt oxides.
Reduction: It can be reduced to form cobalt metal.
Substitution: Ligand exchange reactions can occur, where the amidinate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and ozone (O3).
Reduction: Reducing agents such as hydrogen (H2) or hydrazine (N2H4) are used.
Substitution: Ligand exchange reactions often involve the use of other amines or phosphines as substituting ligands.
Major Products Formed
Oxidation: Cobalt oxides (CoO, Co3O4).
Reduction: Cobalt metal (Co).
Substitution: Various cobalt complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Bis(N,N’-di-i-propylacetamidinato) cobalt(II) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of cobalt-containing thin films and nanomaterials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the fabrication of electronic devices, sensors, and catalysts.
Wirkmechanismus
The mechanism by which Bis(N,N’-di-i-propylacetamidinato) cobalt(II) exerts its effects is primarily through its role as a precursor in thin film deposition processes. The compound decomposes under specific conditions to release cobalt atoms, which then form thin films on substrates. The molecular targets and pathways involved include the interaction of cobalt atoms with the substrate surface, leading to the formation of a uniform and adherent film .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(N,N’-diisopropylacetamidinato) nickel(II)
- Bis(N,N’-diisopropylacetamidinato) copper(II)
- Bis(N,N’-diisopropylacetamidinato) zinc(II)
Uniqueness
Bis(N,N’-di-i-propylacetamidinato) cobalt(II) is unique due to its specific coordination environment and the stability of its amidinate ligands. This stability allows for precise control over the deposition process, making it highly suitable for applications in thin film fabrication. Compared to similar compounds, it offers better thermal stability and a higher deposition rate .
Eigenschaften
Molekularformel |
C16H34CoN4 |
|---|---|
Molekulargewicht |
341.40 g/mol |
IUPAC-Name |
cobalt(2+);(C-methyl-N-propan-2-ylcarbonimidoyl)-propan-2-ylazanide |
InChI |
InChI=1S/2C8H17N2.Co/c2*1-6(2)9-8(5)10-7(3)4;/h2*6-7H,1-5H3;/q2*-1;+2 |
InChI-Schlüssel |
GGJSAIZRJFXGKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[N-]C(=NC(C)C)C.CC(C)[N-]C(=NC(C)C)C.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[8,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12320094.png)

![5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12320098.png)


![7-Hydroxy-6-[2-hydroxy-3-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one](/img/structure/B12320119.png)
![2-[1-(7-Hydroxy-10,13-dimethyl-1-oxo-2,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one](/img/structure/B12320124.png)
![N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B12320126.png)


![N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]quinoline-8-sulfonamide](/img/structure/B12320145.png)
![4a,7-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12320147.png)
![methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12320156.png)
